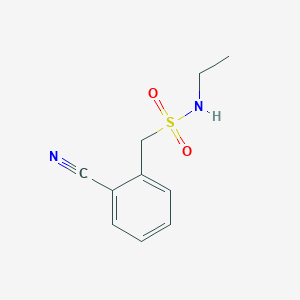![molecular formula C12H8ClN3 B3256665 3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 2746-41-0](/img/structure/B3256665.png)
3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Vue d'ensemble
Description
“3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” is a heterocyclic compound. It is part of the triazole family, which are compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyridine derivatives has been reported in the literature. One method involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation . Another method involves the condensation of an aldehyde with 2-hydrazinylpyridine to form an intermediate, whose cyclization followed by oxidation yields the triazolo[4,3-a]pyridine .Molecular Structure Analysis
The molecular structure of “3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis . The compound appears as an off pale yellow solid .Chemical Reactions Analysis
Triazolo[4,3-a]pyridine derivatives have been found to exhibit a variety of biological activities such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The exact chemical reactions involving “3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” would depend on the specific context and conditions.Physical And Chemical Properties Analysis
The compound is an off pale yellow solid with a melting point of 188–189 °C . Its 1H NMR (200 MHz, DMSO) and 13C NMR (50 MHz, DMSO) spectra have been reported .Applications De Recherche Scientifique
Synthesis and Structure
Triazolopyridines, including 3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine, have been extensively studied for their synthesis methods and structural properties. The synthesis of similar triazolopyridine compounds, such as 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, was achieved using chlorinated agents under mild conditions. These compounds were characterized through various techniques, including NMR, FTIR, MS, and X-ray diffraction, demonstrating their complex molecular structures (El-Kurdi et al., 2021).
Pharmacological Research
While specific information on 3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is limited, research on related triazolopyridine derivatives provides insight into their potential pharmacological applications. For instance, 5-alkoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives have been synthesized and evaluated for their anticonvulsant activity and neurotoxicity, indicating their potential in neurological therapeutic applications (Guan et al., 2012).
Material Science Applications
In the realm of material science, [1,2,4]triazolo[4,3-a]pyridines have been explored for their utility in organic light-emitting diodes (OLEDs). Compounds such as tris(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)amine were synthesized and demonstrated significant electroluminescent properties, highlighting their potential in advanced electronic applications (Kang et al., 2017).
Agricultural Applications
Triazolopyridines have also been investigated for their herbicidal activities. Certain derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibited significant herbicidal activity against a range of weeds, suggesting their potential as novel lead compounds in the development of herbicides (Liu et al., 2015).
Orientations Futures
The development of new compounds with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field . Given the importance of the triazole scaffold, its synthesis has attracted much attention . Therefore, future research could focus on the synthesis of new derivatives of “3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” and the investigation of their biological activities.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-6-2-1-5-9(10)12-15-14-11-7-3-4-8-16(11)12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIQRTJGUCNKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3256609.png)


![Imidazo[1,5-a]pyrimidine](/img/structure/B3256623.png)
![[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B3256624.png)
![Oxazolo[5,4-d]pyrimidin-7-ol](/img/structure/B3256645.png)
![3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256662.png)
![methyl 2-p-tolyl-6,7-dihydro-5H-benzo[7]annulene-8-carboxylate](/img/structure/B3256671.png)

![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]-, compd. with N,N'-bis(phenylmethyl)-1,2-ethanediamine (1:1)](/img/structure/B3256686.png)